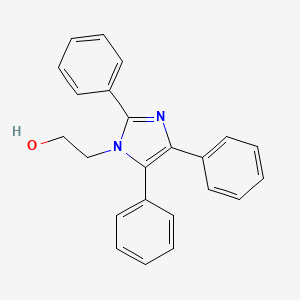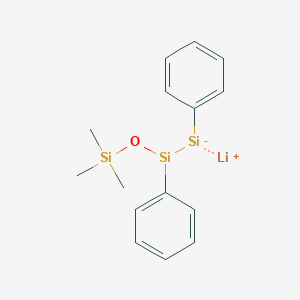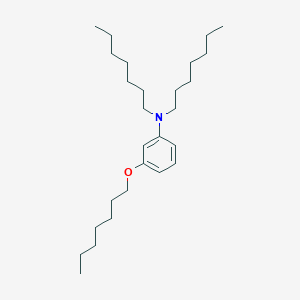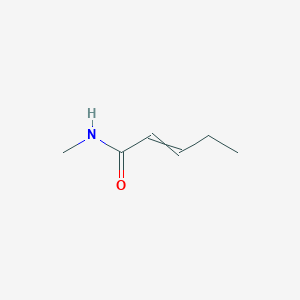oxophosphanium CAS No. 828265-18-5](/img/structure/B14215597.png)
[(4-tert-Butylcyclohexyl)(difluoro)methyl](hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium is a complex organophosphorus compound It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, along with difluoromethyl and hydroxy groups bonded to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium typically involves multiple steps. One common approach is the reaction of 4-tert-butylcyclohexanol with difluoromethylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with a hydroxy-containing reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxophosphanium core can be reduced to form different phosphorus-containing species.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium involves its interaction with molecular targets through its reactive functional groups. The oxophosphanium core can participate in various chemical reactions, including coordination with metal ions and nucleophilic attack by biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but lacks the difluoromethyl and hydroxy groups.
4-tert-Butylcyclohexyl acrylate: Contains an acrylate group instead of the oxophosphanium core.
4-tert-Butylcyclohexyl methanol: Similar cyclohexyl structure but with a methanol group.
Uniqueness
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium is unique due to the presence of both difluoromethyl and hydroxy groups attached to an oxophosphanium core
Propriétés
Numéro CAS |
828265-18-5 |
|---|---|
Formule moléculaire |
C11H20F2O2P+ |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
[(4-tert-butylcyclohexyl)-difluoromethyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C11H19F2O2P/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)16(14)15/h8-9H,4-7H2,1-3H3/p+1 |
Clé InChI |
QVAZVGJPKFPMSS-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(F)(F)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)


![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)



![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
